
TRIMETHYLOLPROPANE-DIGLYCIDYL ETHER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylolpropane triglycidyl ether (TMPTE) is a trifunctional aliphatic glycidyl ether epoxide monomer. It is primarily used as a crosslinking agent, providing chemical and mechanical resistance . It has a hydroxyl group that reacts with the epoxy monomer to form stable ether linkages .
Synthesis Analysis
The synthesis of TMPTE involves the reaction of trimethylolpropane and epichlorohydrin, catalyzed by a Lewis acid to form a halohydrin. The next step is dehydrochlorination with sodium hydroxide, which forms the triglycidyl ether . In another synthesis method, polymer networks have been synthesized by addition reactions of tri-functional amine, tris(2-aminoethyl)amine (TAEA) or trimethylolpropane tris[poly(propylene glycol)amine terminated] ether (PPGTA), and poly(ethylene glycol) diacrylate (PEGDA), or poly(ethylene glycol) diglycidyl ether (PEGDE) in dimethyl sulfoxide (DMSO) as a solvent .Molecular Structure Analysis
The IUPAC name for TMPTE is 2-[2,2-bis(oxiran-2-ylmethoxymethyl)butoxymethyl]oxirane . The molecular formula is C15H26O6 . Detailed chemical structure analysis of synthesized products was performed using a combination of spectroscopy techniques .Chemical Reactions Analysis
The molecule has 3 oxirane functionalities, a key use is modifying and reducing the viscosity of epoxy resins . The reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of TMPTE include a chemical formula of C15H26O6 and a molar mass of 302.364 g/mol .Mecanismo De Acción
The direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) was conducted in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) to examine the optimized synthetic conditions needed to produce high-purity trimethylolpropane-tris(3-mercaptopropionate) (TMPMP) .
Safety and Hazards
TMPTE is classified as a skin irritant, skin sensitizer, eye irritant, and hazardous to the aquatic environment . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and avoiding release to the environment .
Direcciones Futuras
Propiedades
Número CAS |
18425-64-4 |
|---|---|
Fórmula molecular |
C12H24O6 |
Peso molecular |
264.318 |
Nombre IUPAC |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;2-(oxiran-2-ylmethoxymethyl)oxirane |
InChI |
InChI=1S/C6H10O3.C6H14O3/c1(5-3-8-5)7-2-6-4-9-6;1-2-6(3-7,4-8)5-9/h5-6H,1-4H2;7-9H,2-5H2,1H3 |
Clave InChI |
ZWHGJDQVQZVOHM-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.C1C(O1)COCC2CO2 |
Sinónimos |
TRIMETHYLOLPROPANE-DIGLYCIDYL ETHER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl (2S)-2-[[(4S)-4-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579368.png)
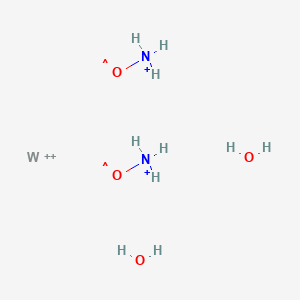

![(3R)-5-[(1R,2Z,4aS,8aS)-2-hydroxyimino-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid](/img/structure/B579373.png)
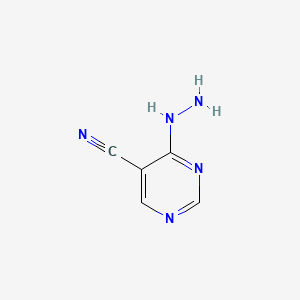
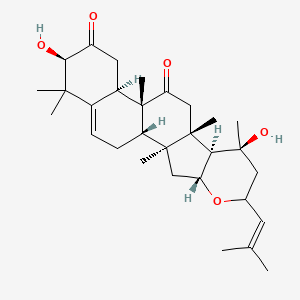

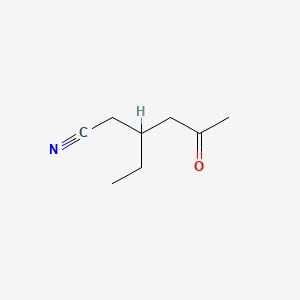
![Furo[2,3-d]pyridazine-4,7-diamine](/img/structure/B579383.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-4-methoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579385.png)
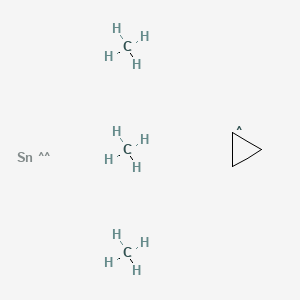
![2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole](/img/structure/B579388.png)
![(2-Methyloctahydrocyclopenta[c]pyrrole-4,6-diyl)dimethanol](/img/structure/B579389.png)
